Methyl 3,5-diiodobenzoate
Description
Properties
IUPAC Name |
methyl 3,5-diiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSITUQNFNKVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700753 | |
| Record name | Methyl 3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14266-19-4 | |
| Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14266-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-diiodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3,5-diiodobenzoate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 3,5-diiodobenzoate. This document is designed to serve as a core resource for professionals in the fields of chemical research and drug development. My objective is to provide not just a compilation of data, but a synthesized narrative that delves into the causality behind experimental choices and underscores the practical applications of this versatile molecule. The information herein is grounded in established scientific principles and supported by authoritative references to ensure the highest degree of accuracy and trustworthiness.
Core Identification and Properties
Methyl 3,5-diiodobenzoate is an aromatic ester that serves as a valuable building block in organic synthesis. Its structure, featuring two iodine atoms meta to a methyl ester group on a benzene ring, offers unique reactivity for the construction of complex molecular architectures.
CAS Number: 14266-19-4[1] Molecular Formula: C₈H₆I₂O₂[1]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3,5-diiodobenzoate is provided in the table below. These properties are crucial for understanding its behavior in various chemical processes, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Weight | 387.94 g/mol | [1] |
| Appearance | Off-White Powder (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from structural analogs |
Synthesis of Methyl 3,5-diiodobenzoate: A Practical Workflow
The most direct and widely applicable method for the synthesis of Methyl 3,5-diiodobenzoate is the Fischer esterification of 3,5-diiodobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.
Reaction Principle
Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used.
Caption: Fischer Esterification of 3,5-diiodobenzoic acid.
Detailed Experimental Protocol
This protocol is based on established procedures for the esterification of substituted benzoic acids.[2]
Materials:
-
3,5-Diiodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-diiodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude Methyl 3,5-diiodobenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Spectroscopic Characterization
While experimental spectra for Methyl 3,5-diiodobenzoate are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[3]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
Aromatic Protons (H-2, H-6): A doublet is expected for the two equivalent protons ortho to the ester group. The chemical shift will be downfield due to the deshielding effect of the iodine atoms and the ester functionality.
-
Aromatic Proton (H-4): A triplet is expected for the proton para to the ester group, coupling to the two ortho protons.
-
Methyl Protons (-OCH₃): A singlet corresponding to the three protons of the methyl ester group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the different carbon environments.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typical for ester carbonyls.
-
Aromatic Carbons (C-I): Two signals for the carbons bearing the iodine atoms.
-
Aromatic Carbons (C-H): Signals for the protonated aromatic carbons.
-
Quaternary Aromatic Carbon (C-COOCH₃): A signal for the carbon attached to the ester group.
-
Methyl Carbon (-OCH₃): A signal in the upfield region for the methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by key functional group absorptions.
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹.
-
C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 388, corresponding to the molecular weight of the compound.
-
Isotope Pattern: The presence of two iodine atoms will result in a characteristic M+2 peak.
-
Fragmentation: Common fragmentation pathways include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of Methyl 3,5-diiodobenzoate stems from the reactivity of the carbon-iodine bonds, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science for the construction of C-C, C-N, and C-O bonds.
Caption: Synthetic applications of Methyl 3,5-diiodobenzoate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. Methyl 3,5-diiodobenzoate can be sequentially coupled with two different boronic acids to generate unsymmetrical biaryl or terphenyl derivatives, which are common scaffolds in many pharmaceutical agents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated systems, which are of interest in materials science and as components of biologically active molecules. The two iodine atoms on Methyl 3,5-diiodobenzoate allow for the introduction of two alkyne moieties.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This provides a route to substituted alkenes, such as stilbene derivatives, which have applications in materials and medicinal chemistry.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. It is a powerful tool for the synthesis of anilines and other N-aryl compounds, which are prevalent in drug molecules.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[3]
Conclusion
Methyl 3,5-diiodobenzoate is a highly functionalized building block with significant potential in synthetic organic chemistry. Its predictable reactivity in a range of cross-coupling reactions makes it a valuable tool for the construction of diverse and complex molecular frameworks. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers and developers in their pursuit of novel chemical entities.
References
- Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
-
PubChem. Methyl 3,5-Dibromobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl 3,5-Dihydroxybenzoate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
- Google Patents. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
-
PubChem. Methyl 3,5-Dimethoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for Catalytic Oxidation of Alcohols to Esters. Available at: [Link]
Sources
The Genesis of Clarity: An In-depth Technical Guide to the Discovery and History of Iodinated Benzoic Acid Esters
A Foreword for the Modern Researcher: The ability to visualize the intricate workings of the human body non-invasively is a cornerstone of modern medicine. This guide delves into the pivotal discovery and subsequent evolution of iodinated benzoic acid esters, the molecular architects of radiographic contrast. As a senior application scientist, my objective is not merely to recount historical events but to provide a deep, technical narrative that illuminates the scientific rationale and experimental ingenuity that propelled this field forward. For the researchers, scientists, and drug development professionals who are the inheritors of this legacy, understanding the "why" behind these foundational discoveries is paramount to innovating the next generation of diagnostic agents.
Part 1: The Dawn of Radiocontrast - A Tale of Atoms and Attenuation
The principle of radiographic contrast lies in the differential attenuation of X-rays by various tissues. Early pioneers in radiology quickly recognized the need for substances that could safely enhance the visibility of specific organs and vascular structures. The journey to modern contrast agents began with the understanding that elements with high atomic numbers are exceptionally effective at absorbing X-rays. Iodine, with its high atomic number (Z=53) and K-edge energy (33.2 keV) conveniently close to the mean energy of diagnostic X-rays, emerged as an ideal candidate for this purpose.[1] This fortuitous alignment maximizes the photoelectric effect, leading to superior image contrast.
However, the challenge was not merely identifying a suitable element but incorporating it into a stable, water-soluble, and physiologically tolerated molecule. The initial forays into iodinated compounds were fraught with toxicity issues, underscoring the critical need for a chemical scaffold that could safely transport iodine atoms through the body.
Part 2: The Pioneering Breakthrough - Moses Swick and the Birth of Uroselectan
The narrative of iodinated contrast media is inextricably linked to the groundbreaking work of Dr. Moses Swick. In the late 1920s, while working in Germany, Swick embarked on a quest for a safe and effective intravenous urographic agent. His research culminated in the development of Uroselectan, the first clinically successful water-soluble iodinated organic contrast agent.[2][3][4] This pioneering work laid the foundation for the entire field of modern contrast media. Swick's key insight was to attach iodine to an organic molecule that would be rapidly excreted by the kidneys, allowing for visualization of the urinary tract.[2][5]
Part 3: The First Generation - The Rise of Ionic Monomers
Following Swick's discovery, the 1950s witnessed the introduction of the first generation of modern iodinated contrast media, characterized by a tri-iodinated benzoic acid core.[6] These agents, such as diatrizoic acid and iothalamic acid, are ionic monomers. In solution, they dissociate into a radiopaque anion (the iodinated benzoic acid derivative) and a cation (typically sodium or meglumine), resulting in a high-osmolality solution.[7] This high osmolality was a significant drawback, leading to a higher incidence of adverse effects.[1]
Diatrizoic Acid: A First-Generation Workhorse
Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, became a widely used first-generation contrast agent. Its synthesis, a multi-step process, provides a classic example of aromatic chemistry tailored for a biomedical application.
This protocol represents a synthesis of knowledge from various established methods, providing a coherent workflow for the laboratory-scale preparation of diatrizoic acid.
Step 1: Synthesis of 3,5-Diamino-2,4,6-triiodobenzoic Acid
The initial and crucial step is the exhaustive iodination of 3,5-diaminobenzoic acid. This intermediate is foundational to many tri-iodinated contrast agents.
-
Reactants: 3,5-diaminobenzoic acid, sulfuric acid, potassium iodide, and hydrogen peroxide.
-
Procedure:
-
In a suitable reaction vessel, suspend 3,5-diaminobenzoic acid (e.g., 50.0 g) in purified water (e.g., 2100 mL).
-
Slowly add sulfuric acid (e.g., 50.0 g) to the suspension.
-
Add potassium iodide (KI) (e.g., 180.0 g) to the mixture.
-
While maintaining the temperature at approximately 30°C, add 30% hydrogen peroxide (H₂O₂) (e.g., 119.2 g) dropwise. The in-situ generation of iodine from KI and H₂O₂ is a key aspect of this step.
-
After the addition is complete, raise the temperature to 55°C and maintain for approximately 3 hours to drive the iodination to completion.
-
Cool the reaction mixture and quench any excess oxidant with a 10% sulfurous acid solution until a negative test with KI-starch paper is achieved.
-
The crude 3,5-diamino-2,4,6-triiodobenzoic acid precipitates and is collected by filtration.
-
-
Causality of Experimental Choices: The use of an acidic medium (sulfuric acid) activates the aromatic ring for electrophilic iodination. Hydrogen peroxide serves as a milder oxidizing agent compared to others, offering better control over the reaction. The final quenching step is crucial for safety and to prevent the formation of unwanted byproducts.
Step 2: Acetylation of 3,5-Diamino-2,4,6-triiodobenzoic Acid
The final step involves the acetylation of the two amino groups to yield diatrizoic acid. This modification significantly improves the stability and tolerance of the compound.[1]
-
Reactants: 3,5-diamino-2,4,6-triiodobenzoic acid, acetic anhydride, and acetic acid.
-
Procedure:
-
In a reaction vessel, create a mixture of acetic anhydride (e.g., 500 mL) and acetic acid (e.g., 262.5 g).[1] A catalytic amount of trifluoroacetic acid can also be added.
-
Add the 3,5-diamino-2,4,6-triiodobenzoic acid obtained from the previous step to this mixture.
-
Heat the reaction mixture to a temperature range of 50-55°C and maintain for approximately 2 hours.[1]
-
Upon completion of the reaction, the crude diatrizoic acid can be precipitated, filtered, and purified.
-
-
Causality of Experimental Choices: Acetic anhydride is a powerful acetylating agent. The use of acetic acid as a solvent ensures the solubility of the reactants. The controlled temperature prevents degradation of the product.
Purification of Diatrizoic Acid:
Purification is critical to remove unreacted starting materials and byproducts.
-
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable solvent mixture, such as methanol and water.[1]
-
Recrystallization is induced by cooling the solution.
-
The purified crystals of diatrizoic acid are collected by filtration, washed, and dried.
-
Caption: Synthetic workflow for Diatrizoic Acid.
Part 4: The Second Generation - The Advent of Non-Ionic Monomers and Reduced Osmolality
The inherent hyperosmolality of first-generation ionic contrast media spurred the development of second-generation agents in the 1970s and 1980s. The primary goal was to reduce the number of particles in solution for a given iodine concentration, thereby lowering the osmolality and improving patient tolerance. This was achieved through the development of non-ionic monomers.
Iohexol: A Paradigm of Second-Generation Design
Iohexol is a non-ionic, low-osmolality monomeric contrast agent that represents a significant advancement in the field. Its structure, 5-[N-(2,3-dihydroxypropyl)acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, features hydrophilic hydroxyl groups on its side chains, which enhance water solubility without ionization.
The synthesis of iohexol is a more complex process than that of diatrizoic acid, involving the introduction of multiple hydrophilic side chains.
Step 1: Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
This key intermediate is prepared through a multi-step process starting from 5-nitroisophthalic acid.
-
Reactants: 5-nitroisophthalic acid, iron powder, sodium chloride, hydrochloric acid, iodine monochloride, thionyl chloride, 1-amino-2,3-propanediol.
-
Procedure (Simplified Overview):
-
Reduction of the Nitro Group: 5-nitroisophthalic acid is reduced to 5-aminoisophthalic acid using a reducing agent such as iron powder in an acidic medium.
-
Iodination: The 5-aminoisophthalic acid is then tri-iodinated at the 2, 4, and 6 positions of the benzene ring using an iodinating agent like iodine monochloride.[7]
-
Amidation: The two carboxylic acid groups of the resulting 5-amino-2,4,6-triiodoisophthalic acid are converted to acid chlorides using thionyl chloride. These are then reacted with 1-amino-2,3-propanediol to form the corresponding diamide.
-
Acetylation: The remaining amino group at the 5-position is acetylated using acetic anhydride to yield 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Step 2: N-Alkylation to form Iohexol
The final step is the alkylation of the acetamido group.
-
Reactants: 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, 1-chloro-2,3-propanediol, and a base (e.g., sodium methoxide).
-
Procedure:
-
The intermediate from the previous step is dissolved in a suitable solvent such as 2-methoxyethanol.
-
The solution is treated with a base, followed by the addition of the alkylating agent, 1-chloro-2,3-propanediol.
-
The reaction mixture is heated to drive the N-alkylation to completion.
-
The crude iohexol is then isolated and subjected to extensive purification.
-
Purification of Iohexol:
The purity of iohexol is paramount for its clinical use.
-
Procedure:
-
The crude product is often purified by recrystallization from a solvent such as butanol or a mixture of 1-methoxy-2-propanol and water.
-
Multiple recrystallizations may be necessary to achieve the required purity.
-
Final purification often involves treatment with ion-exchange resins to remove any ionic impurities.
-
Caption: Synthetic workflow for Iohexol.
Part 5: Structure-Activity Relationship and the Quest for Isotonicity
The evolution from ionic to non-ionic contrast agents dramatically illustrates the importance of the structure-activity relationship in drug design. The key physicochemical properties influencing the clinical performance of iodinated contrast media are osmolality and viscosity.
| Parameter | First Generation (Ionic Monomers) | Second Generation (Non-ionic Monomers) | Third Generation (Non-ionic Dimers) |
| Example | Diatrizoic Acid, Iothalamic Acid | Iohexol, Iopamidol | Iodixanol |
| Particles in Solution per 3 Iodine Atoms | 2 (anion + cation) | 1 | 0.5 |
| Osmolality (mOsm/kg H₂O) | High (~1500-2000) | Low (~600-800) | Iso-osmolar (~290) |
| Clinical Implications | Higher incidence of adverse effects (pain, heat sensation, hemodynamic changes) | Improved patient tolerance, reduced adverse effects | Further improved tolerance, approaching the osmolality of blood |
The Causality of Side Chains: The nature of the side chains attached to the tri-iodinated benzene ring plays a crucial role in determining the physicochemical properties of the contrast agent.
-
Ionic Side Chains (-COOH): The presence of a carboxylic acid group leads to ionization in solution, resulting in high osmolality.
-
Non-ionic, Hydrophilic Side Chains (-OH, -CONH-): The introduction of hydroxyl and amide groups increases water solubility through hydrogen bonding without contributing to the particle count in the solution, thus lowering osmolality. The strategic placement and number of these groups are critical for balancing solubility, viscosity, and biological inertness.
The culmination of this evolutionary path is the development of non-ionic dimers, such as iodixanol, which consist of two linked tri-iodinated benzene rings. This molecular design effectively doubles the iodine content per particle, allowing for the formulation of solutions that are iso-osmolar with blood, representing the pinnacle of patient tolerance to date.
Part 6: Concluding Remarks for the Innovator
The journey from the early, often toxic, iodinated compounds to the sophisticated, well-tolerated agents of today is a testament to the power of medicinal chemistry and a deep understanding of structure-activity relationships. This guide has endeavored to provide not just a historical account but a technical foundation for the researchers who will continue to build upon this legacy. The core principles of maximizing iodine content while minimizing physiological disruption remain as relevant today as they were in the time of Moses Swick. As we look to the future, the development of targeted contrast agents, agents with novel clearance mechanisms, and agents with improved safety profiles for at-risk patient populations will undoubtedly draw upon the fundamental lessons learned from the discovery and history of iodinated benzoic acid esters.
References
- A New Process For Preparation Of High Pure Diatrizoic Acid And Its Intermediates. (n.d.).
- Synthesis method of key intermediate of diatrizoic acid. (n.d.).
- Synthesis method of diatrizoic acid. (n.d.).
- Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. (n.d.).
-
Removal of Diatrizoic Acid from Water via Liquid Surfactant Membrane with Aliquat 336 as Extractant: Operational Insights and Natural Water Matrices. (2023). Processes, 11(3), 898. [Link]
- A practical large-scale synthesis of iohexol. (2016). International Journal of Chemical Science, 14(1), 18-28.
-
Analysis of Iohexol using the Advion Interchim Scientific AVANT® HPLC and expression® CMS System. (n.d.). Retrieved January 23, 2026, from [Link]
- N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid and salts thereof and process for preparing the same. (n.d.).
- PROCESS FOR IOHEXOL MANUFACTURE. (n.d.).
- Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. (n.d.).
- Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. (n.d.).
- Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide. (n.d.).
- Simple HPLC-UV method for determination of iohexol, iothalamate, p-aminohippuric acid and n-acetyl-p-aminohippuric acid in human plasma and urine with ERPF, GFR and ERPF/GFR ratio determination using colorimetric analysis. (2007).
- Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. (n.d.).
- Process for synthesizing diatrizoic acid by using solid-phase load method. (n.d.).
- Neutral, Zwitterion, Ionic Forms of 5‐Aminoisophthalic Acid in Cocrystals, Salts and Their Optical Properties. (2019). ChemistrySelect, 4(19), 5899-5905.
Sources
- 1. A New Process For Preparation Of High Pure Diatrizoic Acid And Its [quickcompany.in]
- 2. CN103497120A - Process for synthesizing diatrizoic acid by using solid-phase load method - Google Patents [patents.google.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]
- 5. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743 [data.epo.org]
Methodological & Application
Application Notes and Protocols: Methyl 3,5-diiodobenzoate as a Versatile Building Block for Novel Materials
Introduction: The Strategic Value of Di-iodinated Aromatic Building Blocks
In the quest for advanced materials with tailored properties, the judicious selection of molecular building blocks is paramount. Methyl 3,5-diiodobenzoate emerges as a highly versatile precursor for the synthesis of a diverse array of novel materials, including conjugated polymers, metal-organic frameworks (MOFs), and porous organic polymers (POPs). The presence of two iodine atoms on the aromatic ring offers strategic advantages for synthetic chemists. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it particularly amenable to a variety of cross-coupling reactions. This high reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, providing a robust platform for constructing complex molecular architectures.[1] Furthermore, the meta-disposition of the iodo groups provides a unique geometric constraint, influencing the resulting material's structure and porosity. The methyl ester functionality offers an additional site for modification, such as hydrolysis to the corresponding carboxylic acid for MOF synthesis or amidation for other polymeric structures.[2][3]
This guide provides an in-depth exploration of the applications of Methyl 3,5-diiodobenzoate, complete with detailed protocols for its use in the synthesis of innovative materials. The experimental procedures are designed to be self-validating, with explanations for key steps to empower researchers in their scientific endeavors.
I. Physicochemical Properties and Handling
A thorough understanding of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆I₂O₂ | PubChem |
| Molecular Weight | 403.94 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, Chloroform) | General Knowledge |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | General Knowledge |
Safety and Handling: Methyl 3,5-diiodobenzoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
II. Application in Palladium-Catalyzed Cross-Coupling Reactions
The two iodine atoms of Methyl 3,5-diiodobenzoate serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of extended conjugated systems. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly powerful tools in this context.
A. Suzuki-Miyaura Coupling: Building Biaryl and Poly(phenylene) Scaffolds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] By reacting Methyl 3,5-diiodobenzoate with aryl boronic acids or their esters, researchers can synthesize biaryl compounds or, through polymerization with a di-boronic acid, create porous aromatic polymers. These materials are of significant interest for applications in gas storage, separation, and catalysis.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
This protocol details the synthesis of Dimethyl 5',5'''-(5-methoxy-1,3-phenylene)bis([1,1':3',1''-terphenyl]-3,5-dicarboxylate) as an example.
Materials:
-
Methyl 3,5-diiodobenzoate
-
(3,5-Dimethoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3,5-diiodobenzoate (1.0 equiv.), (3,5-dimethoxyphenyl)boronic acid (2.2 equiv.), and potassium carbonate (4.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive flow of inert gas, add a degassed 3:1:1 mixture of toluene, ethanol, and water.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Causality of Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them.[4] An inert atmosphere is crucial to maintain catalytic activity.
-
Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4]
-
Solvent System: The toluene/ethanol/water mixture is a common choice for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.
B. Sonogashira Coupling: Crafting Arylalkynes and Conjugated Polymers
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in synthesizing arylalkynes and conjugated polymers, which are valuable in materials science for their electronic and optical properties.[5]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
This protocol outlines the synthesis of Methyl 3,5-bis(phenylethynyl)benzoate.
Materials:
-
Methyl 3,5-diiodobenzoate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 3,5-diiodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous THF followed by triethylamine (4.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (2.5 equiv.) dropwise to the stirred reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Trustworthiness through Self-Validation:
-
Color Change: The reaction mixture will typically darken as the palladium catalyst is reduced from Pd(II) to the active Pd(0) species.
-
Precipitate Formation: The formation of triethylammonium iodide as a white precipitate is an indication that the reaction is proceeding.
-
TLC Analysis: A successful reaction will show the consumption of the starting material (Methyl 3,5-diiodobenzoate) and the appearance of a new, less polar product spot.
III. Application in the Synthesis of Porous Materials
The rigid, angular geometry of Methyl 3,5-diiodobenzoate makes it an excellent candidate for the construction of porous materials with high surface areas and defined pore structures.
A. Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers.[6] To be used as a linker in MOF synthesis, the methyl ester group of Methyl 3,5-diiodobenzoate must first be hydrolyzed to the corresponding 3,5-diiodobenzoic acid. This di-carboxylic acid can then be reacted with a variety of metal salts under solvothermal conditions to form highly ordered, porous frameworks. The iodine atoms can also serve as sites for post-synthetic modification.
Caption: From building block to functional MOF: a schematic of the synthesis process.
Materials:
-
Methyl 3,5-diiodobenzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve Methyl 3,5-diiodobenzoate in methanol in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.5 equiv.) and heat the mixture to reflux for 4 hours.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2 with hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-diiodobenzoic acid.
B. Porous Organic Polymers (POPs)
POPs are a class of porous materials constructed from organic building blocks linked by strong covalent bonds. The Sonogashira coupling of Methyl 3,5-diiodobenzoate with a di-alkyne monomer can lead to the formation of a highly cross-linked, porous polymer network. These materials are typically amorphous and exhibit high thermal and chemical stability.
Materials:
-
Methyl 3,5-diiodobenzoate
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Monomer Solution: In a dry Schlenk tube, dissolve Methyl 3,5-diiodobenzoate (1.0 equiv.) and 1,4-diethynylbenzene (1.0 equiv.) in anhydrous DMF.
-
Catalyst Solution: In a separate dry Schlenk tube, dissolve bis(triphenylphosphine)palladium(II) dichloride (0.04 equiv.) and copper(I) iodide (0.08 equiv.) in anhydrous DMF.
-
Reaction Setup: Degas both solutions by bubbling with Argon for 20 minutes.
-
Polymerization: Add the catalyst solution to the monomer solution, followed by the addition of diisopropylamine (5.0 equiv.). Heat the reaction mixture to 80 °C and stir for 48 hours. A solid precipitate should form.
-
Work-up and Purification: Cool the reaction to room temperature and collect the solid polymer by filtration. Wash the polymer extensively with methanol, THF, and chloroform to remove any unreacted monomers and catalyst residues.
-
Activation: Dry the polymer under high vacuum at 120 °C for 12 hours to obtain the porous organic polymer.
IV. Conclusion
Methyl 3,5-diiodobenzoate is a powerful and versatile building block for the creation of novel materials. Its di-iodo functionality allows for facile and efficient construction of complex architectures through well-established cross-coupling methodologies. The ability to form both linear and cross-linked polymers, as well as serve as a precursor for MOF linkers, highlights its broad utility in materials synthesis. The protocols provided herein serve as a robust starting point for researchers to explore the vast potential of this valuable chemical intermediate.
References
-
Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4167-4170. [Link]
-
Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(7), 2326-2330. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Baig, U., et al. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions. Journal of Water Process Engineering, 43, 102304. [Link]
-
PubChem. (n.d.). Methyl 3,5-diiodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Knochel, P., & Perea, J. J. A. (1998). The Reactivity of Iodo- and Bromo-Substituted Aromatic and Heterocyclic Compounds in Palladium-Catalyzed Cross-Coupling Reactions. In Modern Arylation Methods (pp. 1-45). Wiley-VCH. [Link]
-
Wang, S., et al. (2022). Synthesis of a (3,7)-Connected Metal–Organic Framework by Post-Synthetic Linker Reorganization for High Iodine Adsorption. Crystal Growth & Design, 22(3), 1845-1851. [Link]
-
Zhang, Y., et al. (2021). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Polymers, 13(8), 1279. [Link]
-
Chen, L., et al. (2012). Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers. Polymer Chemistry, 3(11), 3183-3187. [Link]
-
Buček, D., et al. (2021). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 8(21), 4837-4846. [Link]
-
Kirillova, M. V., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 8(10), 443. [Link]
-
Howarth, A. J., et al. (2016). Chemical, thermal, and mechanical stabilities of metal–organic frameworks. Nature Reviews Materials, 1(3), 1-15. [Link]
-
Cui, Y., et al. (2020). Metal-Diamidobenzoquinone Frameworks via Post-Synthetic Linker Exchange. Journal of the American Chemical Society, 142(12), 5515-5520. [Link]
-
Baig, U., & Al-zahrani, S. M. (2021). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Journal of Membrane Science, 620, 118837. [Link]
Sources
- 1. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Methyl 3,5-diiodobenzoate and its Analogs in Agrochemical Synthesis: A Technical Guide
In the competitive landscape of agrochemical research and development, the strategic selection of versatile building blocks is paramount to the discovery of novel and effective crop protection agents. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds, particularly iodinated benzoic acid derivatives, have emerged as critical precursors for a range of herbicides and pesticides. This technical guide provides an in-depth exploration of the application of Methyl 3,5-diiodobenzoate and its structural analogs in the synthesis of modern agrochemicals, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field.
The presence of iodine atoms on the benzoate scaffold imparts unique reactivity, enabling a diverse array of subsequent chemical transformations. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, making these intermediates highly valuable in constructing complex molecular architectures.[1] This guide will delve into specific examples, illustrating the journey from these iodinated precursors to potent agrochemical active ingredients.
Section 1: Synthesis of Sulfonylurea Herbicides - The Iodosulfuron-methyl Pathway
The sulfonylurea class of herbicides are renowned for their high efficacy at low application rates, targeting the enzyme acetolactate synthase (ALS) in plants. Iodosulfuron-methyl is a prominent member of this class, and its synthesis showcases the utility of iodinated benzoic acid derivatives. While the direct precursor is 2-methoxycarbonyl-5-iodobenzenesulfonamide, its synthesis originates from an iodinated benzoic acid scaffold, demonstrating the core principles of utilizing such intermediates.
Retrosynthetic Analysis and Key Transformations
The synthesis of Iodosulfuron-methyl hinges on the formation of a sulfonylurea bridge between an iodinated phenylsulfonamide and a triazine heterocycle. The iodinated phenylsulfonamide itself is prepared from an iodinated benzoic acid derivative. This multi-step process highlights several key organic transformations.
Experimental Workflow: Synthesis of Iodosulfuron-methyl Intermediate
Caption: Workflow for the synthesis of Iodosulfuron-methyl from a key intermediate.
Detailed Experimental Protocol: Synthesis of 2-Methoxycarbonyl-5-iodobenzenesulfonamide[2]
This protocol details the preparation of a key intermediate for Iodosulfuron-methyl synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Methoxycarbonyl-5-iodobenzenesulfochloride | 51337-93-6 | 360.52 | 15.0 g |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL |
| Ammonia gas | 7664-41-7 | 17.03 | Excess |
Procedure:
-
Dissolve 15.0 g of 2-methoxycarbonyl-5-iodobenzenesulfochloride in 100 mL of anhydrous tetrahydrofuran in a reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
At room temperature, bubble ammonia gas through the solution with vigorous stirring.
-
Continue the ammonia addition until the solution is saturated and no more ammonia is absorbed.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and stir thoroughly to dissolve any ammonium chloride byproduct.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with water.
-
Dry the product in a vacuum oven at 70°C to yield 2-methoxycarbonyl-5-iodobenzenesulfonamide as a white powder.
Expected Yield: Approximately 10.7 g.
Detailed Experimental Protocol: Synthesis of Iodosulfuron-methyl[2]
This protocol describes the formation of the sulfonylurea bridge to yield the final active ingredient.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Methoxycarbonyl-5-iodobenzenesulfonamide | 145741-61-7 | 341.13 | 3.4 g |
| O-phenyl (4-methyl-6-methoxy-1,3,5-triazin-2-yl)-carbamate | 141852-53-9 | 260.25 | 2.8 g |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 | 1.7 g |
| Acetonitrile, absolute | 75-05-8 | 41.05 | 60 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Concentrated Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
Procedure:
-
To a mixture of 3.4 g of 2-methoxycarbonyl-5-iodobenzenesulfonamide and 2.8 g of O-phenyl (4-methyl-6-methoxy-1,3,5-triazin-2-yl)-carbamate in 50 mL of absolute acetonitrile, add a solution of 1.7 g of DBU in 10 mL of absolute acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.
-
Pour the concentrated mixture into 200 mL of ice-water.
-
Extract the aqueous phase with diethyl ether to remove any unreacted O-phenyl carbamate.
-
Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by suction filtration.
-
Dry the product in a vacuum oven at 60°C to obtain Iodosulfuron-methyl.
Expected Yield: Approximately 3.3 g.
Section 2: Synthesis of Salicylanilide Anthelmintics - The Closantel Pathway
While the primary focus is often on crop protection, the synthesis of veterinary parasiticides shares many chemical principles with agrochemical production. 3,5-Diiodosalicylic acid, a close analog of 3,5-diiodobenzoic acid, is a crucial intermediate in the manufacture of salicylanilide anthelmintics like Closantel. These compounds are effective against various parasitic worms in livestock.
The Role of 3,5-Diiodosalicylic Acid
3,5-Diiodosalicylic acid serves as the foundational scaffold, providing the di-iodinated aromatic ring and a carboxylic acid group for amide bond formation.[2] The synthesis of Closantel involves the condensation of this intermediate with a substituted aniline derivative.
Reaction Scheme: Synthesis of Closantel
Caption: General reaction for the synthesis of Closantel from 3,5-diiodosalicylic acid.
Protocol for the Synthesis of 3,5-Diiodosalicylic Acid[3]
This protocol outlines a method for preparing the key intermediate, 3,5-diiodosalicylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) |
| Salicylic acid | 69-72-7 | 138.12 | 13.8 g (0.1 mol) |
| Sodium iodide | 7681-82-5 | 149.89 | 33.0 g (0.22 mol) |
| Sodium iodate | 7681-55-2 | 197.89 | 7.9 g (0.04 mol) |
| Acetic acid | 64-19-7 | 60.05 | 150 mL |
| Sulfuric acid | 7664-93-9 | 98.08 | 5 mL |
Procedure:
-
In a round-bottom flask, dissolve salicylic acid, sodium iodide, and sodium iodate in acetic acid.
-
Slowly add sulfuric acid to the stirred solution.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain pure 3,5-diiodosalicylic acid.
Conclusion
Methyl 3,5-diiodobenzoate and its analogs are undeniably valuable and versatile intermediates in the synthesis of a range of agrochemicals and related compounds. The presence of two iodine atoms on the aromatic ring provides strategic handles for constructing complex molecules through various synthetic routes. The examples of Iodosulfuron-methyl and Closantel synthesis pathways demonstrate the practical application of these building blocks in creating highly active and commercially successful products. As the demand for novel and more effective crop protection and animal health solutions continues to grow, the importance of these di-iodinated benzoic acid derivatives in the synthetic chemist's toolbox is set to increase.
References
- Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
- Google Patents. (n.d.). Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
- Google Patents. (n.d.). Process for preparing novel crystalline form of iodosulfuron-methyl-sodium and use.
- Google Patents. (n.d.). Chemical synthesis method for 3,5-diiodosalicylic acid.
- World Intellectual Property Organization. (2017). Process for preparing novel crystalline form of iodosulfuron-methyl-sodium and use. (Patent No. WO2017071410A1).
-
MySkinRecipes. (n.d.). Methyl 3,5-dihydroxy-4-iodobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method for 3,5-diiodosalicylic acid.
Sources
Application Notes and Protocols for the Esterification of 3,5-Diiodobenzoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Esterifying 3,5-Diiodobenzoic Acid
3,5-Diiodobenzoic acid and its ester derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of two iodine atoms on the benzene ring provides sites for further functionalization, for instance, through cross-coupling reactions, making these compounds versatile intermediates in the synthesis of complex molecules. The esterification of 3,5-diiodobenzoic acid is a fundamental transformation that not only protects the carboxylic acid group but also modulates the compound's solubility, reactivity, and biological activity. This document provides a detailed experimental procedure for the synthesis of ethyl 3,5-diiodobenzoate via Fischer esterification, a classic and reliable method for this transformation.
Reaction Scheme
Caption: Fischer esterification of 3,5-diiodobenzoic acid with ethanol.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Diiodobenzoic Acid | ≥98% | Commercially Available | |
| Ethanol | Anhydrous, ≥99.5% | Commercially Available | Acts as both reactant and solvent. |
| Sulfuric Acid | Concentrated, 95-98% | Commercially Available | Catalyst. Handle with extreme care. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization. | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate | Commercially Available | For drying the organic phase. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol: Synthesis of Ethyl 3,5-Diiodobenzoate
This protocol is adapted from standard Fischer esterification procedures for benzoic acid and its derivatives.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-diiodobenzoic acid (e.g., 5.0 g, 13.4 mmol).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL). The use of excess ethanol helps to shift the reaction equilibrium towards the formation of the ester.[1]
-
Slowly and carefully, with stirring, add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.
Step 2: Reflux
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The boiling point of ethanol is approximately 78 °C.
-
Continue to reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Rinse the reaction flask with a small amount of diethyl ether (e.g., 20 mL) and add this to the separatory funnel.
-
Add an additional 30 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer (top) contains the desired ester, while the aqueous layer (bottom) contains the excess ethanol, sulfuric acid, and any unreacted carboxylic acid.
-
Drain the aqueous layer and set it aside.
-
Wash the organic layer with 50 mL of water.
-
Carefully wash the organic layer with 50 mL portions of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper). This step neutralizes any remaining sulfuric acid and unreacted 3,5-diiodobenzoic acid. Caution: Carbon dioxide gas is evolved during this step, so frequent venting of the separatory funnel is crucial.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to remove any residual water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
Step 4: Isolation and Purification
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product, ethyl 3,5-diiodobenzoate, should be obtained as an oil or a solid.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water). The choice of purification method will depend on the physical state of the product. Based on related compounds like ethyl 3,5-dinitrobenzoate which has a melting point of 94-95 °C, the product is likely to be a solid at room temperature.
Workflow Diagram
Caption: Experimental workflow for the synthesis of ethyl 3,5-diiodobenzoate.
Expected Results and Characterization
Table of Expected Product Properties (Estimates based on related compounds):
| Property | Estimated Value |
| Molecular Formula | C₉H₈I₂O₂ |
| Molecular Weight | 402.97 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Melting Point | Expected to be a solid, likely with a melting point in the range of 50-100 °C |
| Boiling Point | > 272 °C (at atmospheric pressure) |
The structure and purity of the synthesized ethyl 3,5-diiodobenzoate can be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Melting Point Analysis: To assess the purity of the solid product.
Safety Precautions
-
3,5-Diiodobenzoic Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).
-
Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals. All procedures should be performed in a well-ventilated fume hood.
References
-
PubChem. Ethyl 3-iodobenzoate. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
BYJU'S. Fischer Esterification Reaction. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
Troubleshooting & Optimization
Troubleshooting guide for Suzuki coupling with Methyl 3,5-diiodobenzoate
Welcome to the technical support guide for the Suzuki-Miyaura coupling involving Methyl 3,5-diiodobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet challenging substrate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Methyl 3,5-diiodobenzoate is an attractive building block due to its two reactive iodine sites, allowing for sequential or double couplings to create complex molecular architectures. However, its electronic properties and the presence of a base-labile ester group present specific challenges. This guide addresses these issues in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction stalls after the first coupling, yielding primarily the mono-arylated product. How can I drive the reaction to complete di-substitution?
This is the most common challenge with di-haloaromatic substrates. After the first Suzuki coupling, the newly introduced aryl group is typically more electron-donating than the remaining iodine atom. This electronic change deactivates the second C-I bond, making the second oxidative addition step significantly slower than the first.
Causality and Solutions:
-
Ligand Choice is Critical: The key is to use a catalyst system that is highly active for the oxidative addition of less reactive C-I bonds. Bulky, electron-rich phosphine ligands are essential here. They promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is necessary to activate the deactivated second C-I bond.[1][2]
-
Increase Catalyst Loading & Temperature: For the more difficult second coupling, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) and reaction temperature can provide the necessary kinetic push.
-
Stoichiometry of Boronic Acid: Ensure you are using slightly more than 2.0 equivalents of the boronic acid (e.g., 2.2-2.5 equivalents) to maintain a high concentration and drive the second transmetalation step to completion.
Q2: I am observing significant hydrolysis of the methyl ester to the corresponding carboxylic acid. How can I prevent this side reaction?
The methyl ester is susceptible to saponification under basic aqueous conditions, a common feature of many Suzuki protocols.[5] This not only consumes your starting material but the resulting carboxylate can potentially coordinate to the palladium center, inhibiting catalysis.
Causality and Solutions:
-
Base Selection: The strength and solubility of the base are paramount. Strong bases like NaOH or KOH, especially in the presence of water, will readily hydrolyze the ester.
-
Recommendation 1 (Milder Base): Switch to a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. For extremely sensitive substrates, potassium fluoride (KF) can be an excellent choice as it is sufficiently basic to activate the boronic acid for transmetalation without promoting ester hydrolysis.[6][7]
-
Recommendation 2 (Anhydrous Conditions): If possible, run the reaction under strictly anhydrous conditions. Using a base like CsF in an anhydrous solvent (e.g., dry dioxane or toluene) can completely circumvent the hydrolysis issue.
-
-
Solvent System: While aqueous co-solvents are common for dissolving the inorganic base, they facilitate hydrolysis.[7]
-
Recommendation: Minimize the amount of water or use a solvent system that can solubilize the base without significant water, such as DMF or DME.
-
Q3: My reaction turns black, and I get a low yield, suggesting catalyst decomposition. What is causing this, and how can I maintain catalyst activity?
The formation of palladium black (insoluble, inactive Pd(0) aggregates) is a sign of catalyst deactivation. This often happens when the concentration of the active, ligand-stabilized Pd(0) species is too high or when the rate of oxidative addition is slow compared to catalyst decomposition pathways.
Causality and Solutions:
-
Ligand-to-Palladium Ratio: An insufficient amount of phosphine ligand relative to the palladium precursor can leave Pd(0) centers "naked" and prone to aggregation.
-
Recommendation: Ensure an adequate ligand-to-palladium ratio. For catalysts generated in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), a Pd:Ligand ratio of 1:2 to 1:4 is common. Using pre-formed, air-stable precatalysts (e.g., XPhos Pd G3) can also improve stability and reproducibility.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then be reduced to form palladium black.[8]
-
Recommendation: Rigorous degassing of the solvent and reaction vessel is crucial. Use a freeze-pump-thaw cycle (3x) for best results, or at a minimum, sparge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes before adding the catalyst.
-
-
High Temperatures: While heat can accelerate the reaction, excessively high temperatures can also accelerate catalyst decomposition.
-
Recommendation: Find the minimum temperature required for a reasonable reaction rate. A screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is advisable during optimization.
-
Q4: I'm observing a significant amount of protodeiodination, where one or both iodine atoms are replaced by hydrogen. How can I suppress this?
Protodehalogenation is a known side reaction in Suzuki couplings, often competing with the desired cross-coupling pathway.[9] It can be promoted by impurities in the boronic acid or by certain reaction conditions.
Causality and Solutions:
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation under basic conditions, generating an arene that can participate in side reactions.[7] Low-quality boronic acids may also contain inorganic borates that can facilitate this process.
-
Recommendation: Use high-purity boronic acid. If quality is suspect, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
-
Reaction Conditions: The choice of base and solvent can influence the rate of protodehalogenation.
Visualizing the Process
The Suzuki Catalytic Cycle & Common Failure Points
The following diagram illustrates the catalytic cycle for the di-substitution of Methyl 3,5-diiodobenzoate, highlighting the key steps and potential pitfalls discussed above.
Caption: Suzuki cycle for di-arylation with failure points.
Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve issues encountered during your experiment.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Optimized Protocol for Di-substitution
This protocol is a robust starting point, incorporating solutions to the common problems discussed above.
Reagents & Equipment:
-
Methyl 3,5-diiodobenzoate
-
Arylboronic Acid (2.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%) or suitable Pd(0) source
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (4.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon/Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 3,5-diiodobenzoate (1.0 equiv), the arylboronic acid (2.2 equiv), and finely ground K₃PO₄ (4.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%). Add these solids to the Schlenk flask.
-
Atmosphere Inerting: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the di-iodobenzoate.
-
Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The disappearance of the mono-substituted intermediate is the key indicator of reaction completion. Expect reaction times of 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
The following table summarizes the key variables and recommended starting points for optimizing the di-arylation of Methyl 3,5-diiodobenzoate.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) or easily reduced Pd(II) sources are standard. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich monophosphine ligands are crucial for the second oxidative addition.[1] |
| Pd:Ligand Ratio | 1:4 (for Pd₂(dba)₃) | Ensures the Pd(0) center remains coordinated and active, preventing decomposition. |
| Base | K₃PO₄, KF, Cs₂CO₃ | Balances reactivity for transmetalation with minimizing ester hydrolysis.[6][12] |
| Solvent | Anhydrous Dioxane, Toluene | Aprotic solvents are preferred. Solvent choice can impact reaction rates and selectivity.[11][13][14] |
| Temperature | 100 - 120 °C | Sufficient thermal energy is needed to overcome the activation barrier of the second coupling. |
| Boronic Acid | 2.2 - 2.5 equivalents | A slight excess ensures the reaction is driven to completion. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Shafir, A., & Lichtor, P. A. (2015). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Retrieved from [Link]
-
Zhang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst a. ResearchGate. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Newman, S. G., et al. (2017). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Retrieved from [Link]
-
Newman, S. G., et al. (2017). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Retrieved from [Link]
-
Reddit r/Chempros. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Farinola, G. M., et al. (2020). Suzuki–Miyaura cross-coupling reactions of aryl iodides with arylboronic acids promoted by a silk fibroin-supported palladium catalyst. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Retrieved from [Link]
-
Hansen, T., & Skattebøl, L. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. NTNU Open. Retrieved from [Link]
-
Clot, E., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Hartwig, J. F., & Montgomery, T. P. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. Retrieved from [Link]
-
Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Synfacts. Retrieved from [Link]
-
Guedes da Silva, M. F. C., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Retrieved from [Link]
-
Byers, J. M., & Klinkenberg, J. L. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Retrieved from [Link]
-
Perea-Cachero, A., et al. (2016). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. Retrieved from [Link]
-
Barder, T. E., et al. (2007). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Scilit. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
Nolan, S. P., et al. (2018). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. PMC - NIH. Retrieved from [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. reddit.com [reddit.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 3,5-diiodobenzoate by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude Methyl 3,5-diiodobenzoate via recrystallization. It is structured to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity product.
The Foundational Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1][2][3] Impurities, ideally, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
The process can be broken down into four key stages:
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.
-
Filtration (optional): If insoluble impurities are present, a hot gravity filtration is performed.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solubility of the desired compound decreases with temperature, it crystallizes out of the solution.
-
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
The success of this entire process is critically dependent on the choice of the recrystallization solvent.[1]
Recommended Protocol for Recrystallization of Methyl 3,5-diiodobenzoate
This protocol provides a robust starting point for the purification of Methyl 3,5-diiodobenzoate. Note that optimization may be necessary depending on the nature and quantity of impurities.
Experimental Workflow
Caption: Standard workflow for the recrystallization of Methyl 3,5-diiodobenzoate.
Step-by-Step Methodology
-
Solvent Selection:
-
Based on the polarity of Methyl 3,5-diiodobenzoate (an aromatic ester), suitable solvents include alcohols (methanol, ethanol) or a mixed solvent system like acetic acid/water or ethyl acetate/hexane.[4][5]
-
Perform a small-scale test: Place a few milligrams of the crude product in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude Methyl 3,5-diiodobenzoate in an Erlenmeyer flask.
-
Add the selected solvent dropwise while heating the flask (e.g., on a hot plate or steam bath).
-
Continuously swirl the flask to aid dissolution.
-
Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.[3][6]
-
-
Decolorization (if necessary):
-
If the solution is colored due to high-molecular-weight impurities, remove the flask from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Data Summary
Table 1: Potential Solvents for Recrystallization
| Solvent/System | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Methanol | 64.7 | Good for many aromatic compounds.[5] | May be too good a solvent, leading to lower recovery. |
| Ethanol | 78.4 | Similar to methanol, but less volatile.[4][5] | |
| Acetic Acid / Water | Variable | Used for similar iodinated benzoic acids.[7] Allows for fine-tuning of polarity. | Acetic acid can be difficult to remove completely. |
| Ethyl Acetate / Hexane | Variable | A common mixed solvent system for esters.[4][8] | Prone to "oiling out" if the polarity change is too abrupt. |
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of Methyl 3,5-diiodobenzoate in a question-and-answer format.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q1: My crude product is not dissolving, even after adding a significant amount of hot solvent. What should I do?
A: This issue typically points to one of two causes:
-
Insufficient Solvent: You may still be below the required volume to dissolve the solute at that temperature. Continue adding small portions of the boiling solvent until the solid dissolves.
-
Inappropriate Solvent Choice: The solvent you have selected may be a poor solvent for Methyl 3,5-diiodobenzoate even at high temperatures. If the solid remains insoluble after adding a large volume of boiling solvent, it is best to start over with a different solvent system. Refer to the solvent selection tests described in the protocol.
Q2: My solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What went wrong?
A: This is a common issue that usually indicates one of two scenarios:
-
Excess Solvent: You have likely used too much solvent during the dissolution step.[6] The solution is not saturated enough for crystals to form upon cooling. The remedy is to heat the solution and boil off some of the solvent to increase the concentration of the product. Once the volume is reduced, allow it to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not occurred. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a "seed" crystal of the pure compound. This provides a template for other molecules to crystallize upon.
-
Q3: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. It is detrimental to purification as impurities are often trapped within the oil.
-
Cause: This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. It is also common with mixed solvent systems where the addition of the anti-solvent causes a rapid decrease in solubility.[4]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) to ensure the saturation point is reached at a lower temperature.[6] Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.
Q4: My final yield of purified product is very low. What are the possible reasons?
A: A low percent recovery can be attributed to several factors throughout the process:[3]
-
Using too much solvent: This is the most common cause. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the funnel and receiving flask are pre-heated to prevent this.
-
Incomplete crystallization: Ensure the solution has been sufficiently cooled in an ice bath for an adequate amount of time.
-
Washing with too much cold solvent: While washing is necessary, an excessive amount will dissolve some of your purified product. Use a minimal amount of ice-cold solvent.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude Methyl 3,5-diiodobenzoate?
A: The impurities will depend on the synthetic route. If synthesized via esterification of 3,5-diiodobenzoic acid, unreacted starting acid could be present. If synthesized by iodination of methyl benzoate, you might have unreacted starting material, mono-iodinated products (e.g., Methyl 3-iodobenzoate), or other regioisomers. These impurities typically have different solubility profiles, making recrystallization an effective purification method.[7][9]
Q: How do I know if a second recrystallization is necessary?
A: Assess the purity of your product after the first recrystallization. The primary indicator is the melting point. If you observe a broad melting range (more than 2-3°C) or if the melting point is significantly lower than the literature value, a second recrystallization may be required to achieve the desired purity.
Q: Can I use a rotary evaporator to remove the solvent instead of waiting for it to cool?
A: No. Rapid removal of the solvent via rotary evaporation will cause the product to crash out of solution as a powder or film, trapping impurities. The slow, controlled cooling in recrystallization is essential for the selective formation of a pure crystal lattice.[6]
Q: What is the purpose of using a mixed solvent system?
A: A mixed solvent system is used when no single solvent has the ideal solubility characteristics.[8] Typically, it consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. The compound is dissolved in the minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This allows for fine-tuning the polarity of the solvent system to achieve optimal recrystallization conditions.[4][10]
References
- Google Patents. (n.d.). CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
- Google Patents. (n.d.). CN103539662A - Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
- Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
- Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
- University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION.
-
ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]
-
PubMed. (2021). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from [Link]
-
StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
RSC Publishing. (2025). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Retrieved from [Link]
-
YouTube. (2017). Synthesis and Retrosynthesis of Benzene Derivatives Using Diazonium Salts. The Organic Chemistry Tutor. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H 2 OI + | Request PDF. Retrieved from [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of triiodinated benzene derivatives and X-ray contrast media in water samples by liquid chromatography–electrospray tandem mass spectrometry | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-diaminobenzoate. Retrieved from [Link]
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YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. fieldguide2chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
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PubChem. (n.d.). Methyl 3,5-Dibromobenzoate. Retrieved from [Link]
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Common side reactions and byproducts in Methyl 3,5-diiodobenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3,5-diiodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during this synthesis. Our goal is to provide you with the expertise and practical insights to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of Methyl 3,5-diiodobenzoate can be approached through several strategic pathways. The choice of method often depends on the available starting materials, scalability, and desired purity of the final product. This guide will focus on the three most common synthetic routes, outlining the potential pitfalls and offering solutions for each.
Route 1: Fischer Esterification of 3,5-Diiodobenzoic Acid
This is a classical and straightforward approach involving the acid-catalyzed esterification of 3,5-diiodobenzoic acid with methanol. While conceptually simple, this equilibrium-driven reaction presents its own set of challenges.
Troubleshooting and FAQs
Question 1: My esterification reaction is slow and gives a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Fischer esterification of 3,5-diiodobenzoic acid are typically due to two main factors: the reversible nature of the reaction and steric hindrance.
-
Equilibrium Limitations: The Fischer esterification is a reversible process where the starting materials and products (ester and water) are in equilibrium.[1][2][3][4] To drive the reaction towards the product side, you can either use a large excess of the alcohol (methanol in this case) or actively remove the water as it is formed.[1][4] Using methanol as the solvent is a common and effective strategy. Alternatively, a Dean-Stark apparatus can be employed to azeotropically remove water.
-
Steric Hindrance: The two bulky iodine atoms on the aromatic ring can sterically hinder the approach of methanol to the carboxylic acid group, slowing down the reaction rate.[4] To overcome this, you may need to increase the reaction time or temperature. However, be mindful that excessive heat can lead to side reactions.
Question 2: I've observed an unexpected byproduct in my reaction mixture. What could it be?
Answer: The most probable byproduct in an acid-catalyzed reaction with methanol is dimethyl ether . This is formed through the acid-catalyzed dehydration of two methanol molecules.
Reaction: 2 CH₃OH --(H⁺)--> CH₃OCH₃ + H₂O
This side reaction is generally favored at higher temperatures. If you suspect dimethyl ether formation, consider running your reaction at a lower temperature for a longer duration.
Another possibility, though less common under standard esterification conditions, is the decarboxylation of the starting material if the reaction is heated too strongly for extended periods, although 3,5-diiodobenzoic acid is relatively stable.
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask, add 3,5-diiodobenzoic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20-50 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq).
-
Reflux the mixture with stirring for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 3,5-diiodobenzoate.
-
Purify the product by recrystallization or column chromatography.
Workflow Diagram
Caption: Workflow for Fischer Esterification of 3,5-Diiodobenzoic Acid.
Route 2: Electrophilic Iodination of Methyl Benzoate
This method involves the direct iodination of methyl benzoate using an iodinating agent, often in the presence of an oxidizing agent. The success of this route hinges on controlling the regioselectivity and the extent of iodination.
Troubleshooting and FAQs
Question 1: My iodination reaction is producing a mixture of mono-, di-, and even tri-iodinated products. How can I improve the selectivity for the desired 3,5-diiodo product?
Answer: Controlling the degree of iodination is a common challenge in the electrophilic halogenation of aromatic rings. Here are some strategies to improve selectivity:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of two equivalents of the iodinating reagent relative to methyl benzoate is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Stopping the reaction at the optimal time is crucial to prevent over-iodination. Lowering the reaction temperature can also help to improve selectivity.
-
Choice of Iodinating Agent: The reactivity of the iodinating species can significantly impact selectivity. Milder iodinating systems may provide better control. Common reagents include iodine in the presence of an oxidizing agent like nitric acid or periodic acid.[5]
Question 2: I am observing the formation of other isomers, such as methyl 2,5-diiodobenzoate. Why is this happening?
Answer: The ester group (-COOCH₃) is a meta-directing deactivator for electrophilic aromatic substitution.[6][7] Therefore, the primary products of iodination should be substituted at the 3 and 5 positions. The formation of other isomers is generally minor but can occur, especially under harsh reaction conditions. The presence of ortho- and para-isomers could indicate a competing reaction mechanism or the presence of activating impurities. Ensure the purity of your starting methyl benzoate and consider using milder reaction conditions.
Potential Side Reactions and Byproducts
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Methyl 3-iodobenzoate | Incomplete iodination | Increase reaction time or temperature slightly; adjust stoichiometry of iodinating agent. |
| Methyl 3,4,5-triiodobenzoate | Over-iodination | Reduce reaction time; use a less reactive iodinating agent; carefully control stoichiometry. |
| Oxidized byproducts | Reaction of the solvent or starting material with the oxidizing agent | Choose an appropriate solvent; use a milder oxidizing agent. |
Conceptual Workflow Diagram
Caption: Conceptual workflow for the iodination of methyl benzoate.
Route 3: Sandmeyer Reaction from 3,5-Diaminobenzoic Acid
This route offers a regiochemically precise method, starting from 3,5-diaminobenzoic acid. It involves a two-step process: diazotization of the amino groups followed by displacement with iodide.
Troubleshooting and FAQs
Question 1: During the diazotization of 3,5-diaminobenzoic acid, I am getting a low yield of the diazonium salt and observing significant side product formation. What is going wrong?
Answer: The diazotization of aminobenzoic acids can be sensitive, and several side reactions can occur if conditions are not carefully controlled.
-
Hydroxylation: Diazonium salts are susceptible to nucleophilic attack by water, which leads to the formation of the corresponding hydroxybenzoic acid.[8][9][10] This is a significant competing process. To minimize this, the reaction should be carried out at low temperatures (typically 0-5 °C) and under acidic conditions.
-
Nitration: If excess nitrite is used, especially under neutral or slightly alkaline conditions, nitration of the aromatic ring can occur.[8][9][10] It is crucial to maintain a low pH and use a controlled amount of sodium nitrite.
Question 2: In the final Sandmeyer step, besides the desired diiodo product, I am isolating a significant amount of biaryl byproducts. How can I prevent this?
Answer: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[11] While difficult to eliminate completely, the formation of these byproducts can be minimized by:
-
Controlling the decomposition rate of the diazonium salt: Slow and controlled addition of the diazonium salt solution to the copper(I) iodide solution can help to keep the concentration of the aryl radical intermediate low, thus reducing the likelihood of radical-radical coupling.
-
Using an efficient radical scavenger: Although not always practical, the addition of a radical scavenger could potentially reduce biaryl formation, but this may also interfere with the desired reaction.
Logical Relationship Diagram
Caption: Key reactions and side reactions in the Sandmeyer synthesis route.
Summary and Concluding Remarks
The synthesis of Methyl 3,5-diiodobenzoate is achievable through several methods, each with its own set of potential challenges. A thorough understanding of the reaction mechanisms and potential side reactions is paramount for successful synthesis and troubleshooting. For all routes, careful monitoring of the reaction progress and purification of the final product are essential to obtain high-purity Methyl 3,5-diiodobenzoate. This guide provides a foundational understanding to anticipate and address common issues, thereby streamlining your experimental workflow and improving your synthetic outcomes.
References
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
- Masterson, D. S. (2016). Fischer Esterification.
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Chem 2700: Organic Chemistry I. (2012, February 29). Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate [Video]. YouTube. [Link]
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Masterson, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (n.d.). International Journal of Scientific & Technology Research.
- Iodine(V)-Based Oxidants in Oxidation Reactions. (2023, July 6).
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
- Methanolysis of Sewage Sludge for Biochemical Production Using Temperature-Responsive Catalyst: Experiments, Machine Learning Modeling, Technoeconomic, and Carbon Footprint Analyses. (2026, January 21).
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- Iodine | Chemical Properties, Uses, & Applic
- Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. (n.d.).
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- Guerbet condensation of methanol with n-propanol to isobutyl alcohol over heterogeneous bifunctional catalysts based on Mg–Al mixed oxides partially substituted by different metal components. (2025, August 5).
- Sandmeyer reaction. (n.d.). Wikipedia.
- Fischer Esterific
- A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. (2023, January 11). MDPI.
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- Iodine. (n.d.). Organic Chemistry Portal.
- Nitration of methyl benzoate | Resource. (n.d.).
- The Organic Chemistry Tutor. (2016, December 27).
- Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). (n.d.). MDPI.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.).
- Methyl benzo
- Methanol. (n.d.). Wikipedia.
- Effect of environment on iodine oxidation state and reactivity with aluminum. (2016, March 30).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evalu
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. (2021, April 8). [Video]. YouTube.
- Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. (2020, August 4). [Video]. YouTube.
- Methanol-Mediated Hydrogen Transfer Reactions at Surface Lewis Acid Sites of H-SSZ-13 | The Journal of Physical Chemistry C. (2024, September 3).
- Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016, May 27). Scientific Research Publishing.
- Recent Advances in Iodine-Mediated Radical Reactions. (n.d.).
- Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
- Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. (n.d.).
- Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene. (n.d.).
- One step diazotization coupling process. (n.d.).
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Preventing deiodination during reactions with Methyl 3,5-diiodobenzoate
Troubleshooting Guide: Addressing Deiodination in Real-Time
This section is designed to help you diagnose and solve deiodination issues as they arise during your experiments.
Q1: I'm observing a significant amount of mono-deiodinated byproduct (Methyl 3-iodobenzoate) in my cross-coupling reaction. What are the primary causes and how can I mitigate this?
A1: Senior Application Scientist Insight: The observation of mono-deiodinated species is a common challenge in cross-coupling reactions with poly-iodinated aromatics. This side reaction, often termed proto-deiodination or hydrodehalogenation, can arise from several factors within your catalytic cycle. The primary causes are typically related to the choice of catalyst, ligand, base, and reaction temperature.
Root Causes & Corrective Actions:
-
Catalyst System and Ligand Choice: The stability and reactivity of the palladium catalyst are paramount. The ligand's steric bulk and electron-donating properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1][2] An inappropriate ligand can lead to undesired side reactions.
-
Base Selection: The base plays a crucial role not only in the transmetalation step (in Suzuki-Miyaura coupling) or alkyne deprotonation (in Sonogashira coupling) but can also be a source of protons for the undesired deiodination.
-
Recommendation: Use milder, non-nucleophilic bases. For Suzuki couplings, potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often better choices than stronger bases like hydroxides or alkoxides. For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is standard.[4] Ensure the base is anhydrous, as water can be a proton source.
-
-
Reaction Temperature and Time: Higher temperatures can accelerate the rate of deiodination.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or gentle heating (40-60 °C) and only increase if necessary. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times after the starting material is consumed.
-
-
Solvent and Additives: The solvent can influence catalyst stability and solubility of intermediates. Iodide byproducts, for example, can inhibit the catalyst in some C-N coupling reactions.[5][6]
Q2: My Sonogashira coupling with Methyl 3,5-diiodobenzoate is giving me low yields of the desired dialkynyl product and a complex mixture of byproducts. What's going wrong?
A2: Senior Application Scientist Insight: Low yields in Sonogashira couplings of diiodo-substrates are often linked to three main issues: catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and partial or complete deiodination. The Sonogashira reaction relies on a delicate interplay between a palladium catalyst and a copper(I) co-catalyst.[7]
Troubleshooting Protocol:
-
Ensure Strict Anaerobic Conditions: The homocoupling of terminal alkynes is an oxygen-dependent process.
-
Action: Degas all solvents thoroughly using a "freeze-pump-thaw" technique (at least three cycles) or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Optimize the Catalyst System:
-
Palladium Source: Use a reliable Pd(0) source like Pd(PPh₃)₄ or generate it in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.[8] Ensure it is fresh and not discolored (which would indicate oxidation to Cu(II)).
-
Ligand: Triphenylphosphine (PPh₃) is a common choice, but if deiodination is an issue, a more electron-rich ligand may be beneficial.
-
-
Re-evaluate the Base/Solvent System: The amine base is critical for deprotonating the alkyne.[8]
-
Action: Triethylamine is often used both as the base and a solvent. If solubility is an issue, a co-solvent like THF or DMF can be added. Ensure the amine is distilled and dry.
-
Visualizing the Problem: Deiodination vs. Cross-Coupling
The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing proto-deiodination pathway that leads to the undesired byproduct.
Caption: Catalytic cycle showing desired cross-coupling (green) vs. the undesired deiodination pathway (red).
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle Methyl 3,5-diiodobenzoate?
A1: Aryl iodides can be sensitive to light and may slowly decompose over time, releasing iodine.[9]
-
Storage: Store the compound in a tightly sealed amber glass bottle to protect it from light.[10] For long-term storage, keep it in a cool, dry place, such as a refrigerator (2-8°C), under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Handling: When weighing and transferring the compound, do so in a well-ventilated area or a fume hood.[12] Avoid prolonged exposure to ambient light and air.
Q2: Are there specific analytical techniques to best quantify the ratio of di-substituted, mono-substituted, and deiodinated products?
A2: Yes, a combination of techniques is ideal for accurate quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components. You can obtain clear separation of Methyl 3,5-diiodobenzoate, Methyl 3-iodobenzoate, and the fully deiodinated Methyl benzoate, allowing for ratiometric analysis.
-
¹H NMR Spectroscopy: This is a powerful tool. The aromatic region of the proton NMR spectrum will show distinct patterns for each species. By integrating the characteristic peaks for each compound, you can determine their relative molar ratios in the crude reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile products or for reaction mixtures that are not amenable to GC.
Q3: Can the choice of palladium precatalyst influence the rate of deiodination?
A3: Yes, absolutely. The precatalyst determines how the active Pd(0) species is generated. Precatalysts are designed to provide a clean and efficient entry into the catalytic cycle. Some modern precatalysts, particularly those based on biarylphosphine ligands, are designed to generate the active monoligated Pd(0) species that can be highly effective and may reduce side reactions compared to older sources like PdCl₂(PPh₃)₂.
Preventative Protocols & Best Practices
To minimize deiodination from the outset, follow this generalized protocol for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source that requires ligand activation. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | K₂CO₃ (2-3 equivalents) | A moderately strong, non-nucleophilic base. |
| Solvent | Toluene/H₂O (e.g., 5:1 ratio) | A standard biphasic system. Ensure both are rigorously degassed. |
| Temperature | 60-80 °C | Start low and increase only if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and reagents. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 3,5-diiodobenzoate, the boronic acid coupling partner (1.1 equivalents per iodine), and the base (K₂CO₃).
-
In a separate vial, pre-mix the palladium source (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the degassed organic solvent (toluene). Allow this mixture to stir for 10-15 minutes.
-
Add the pre-mixed catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before proceeding with purification.
Troubleshooting Flowchart
Use this decision tree to systematically address deiodination issues.
Caption: A step-by-step flowchart for troubleshooting deiodination in cross-coupling reactions.
References
-
Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. [Link]
-
Effect of methyl iodide on deiodinase activity . PubMed. [Link]
- Alkyl iodide storage container and method for purification of alkyl iodide.
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors . National Institutes of Health. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes . National Institutes of Health. [Link]
-
Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates . ResearchGate. [Link]
-
6 Safety Tips for the Handling and Storage of Radiolabeled Compounds . Moravek, Inc.. [Link]
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The biological action of substances related to thyroxine. 8. The effects of butyl 4-hydroxy-3:5-diiodobenzoate on the deiodination of diiodotyrosine and thyroxine in rats . Sci-Hub. [Link]
-
Induction of type 2 deiodinase activity by cyclic guanosine 3',5'-monophosphate in cultured rat glial cells . PubMed. [Link]
-
Prominent Ligand Types in Modern Cross-Coupling Reactions . ResearchGate. [Link]
-
Oxidative Addition: Palladium Mechanism with aryl iodide . YouTube. [Link]
-
An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides: insight into controlling factors . PubMed. [Link]
-
How do you Store Oxidizing Agents? . Storemasta. [Link]
-
Ligand design for cross-couplings: phosphines . YouTube. [Link]
-
Sonogashira coupling . YouTube. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction . YouTube. [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water . National Institutes of Health. [Link]
-
How To Properly Store Your Radiolabeled Compounds . Moravek. [Link]
-
Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides . ResearchGate. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . MDPI. [Link]
-
Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand . ResearchGate. [Link]
-
Sonogashira cross-coupling reaction . YouTube. [Link]
-
EFFECT OF BUTYL-4-HYDROXY-3,5-DIIODOBENZOATE ON THE METABOLISM OF L-THYROXINE AND RELATED COMPOUNDS . PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3,5-diiodobenzoate and Methyl 3,5-dibromobenzoate in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of two such building blocks: Methyl 3,5-diiodobenzoate and Methyl 3,5-dibromobenzoate. We will explore the theoretical underpinnings of their reactivity, present supporting experimental context, and offer practical insights for their application in key synthetic transformations.
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Dissociation Energies
The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity is:
Aryl Iodide (Ar-I) > Aryl Bromide (Ar-Br) > Aryl Chloride (Ar-Cl)
This trend is a direct consequence of the decreasing bond dissociation energies (BDEs) as one moves down the halogen group. The C-I bond is the longest and weakest, making it the most susceptible to cleavage. Conversely, the C-Br bond is shorter and stronger, thus requiring more energy to break.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Table 1: Approximate bond dissociation energies for carbon-halogen bonds in aryl halides.[1] |
This difference in bond strength is most critical in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. In this step, a low-valent palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower energy barrier for the cleavage of the C-I bond means that oxidative addition occurs more readily and often under milder conditions for aryl iodides compared to aryl bromides.
The Catalytic Cycle in Focus: The Suzuki-Miyaura Reaction
To illustrate the practical implications of these principles, let's consider the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the rate-determining oxidative addition step where the C-X bond is cleaved.
As depicted in Figure 1, the initial engagement of the aryl halide with the Pd(0) catalyst is the gateway to the entire process. The higher reactivity of the C-I bond in Methyl 3,5-diiodobenzoate facilitates a more rapid oxidative addition compared to the C-Br bond in Methyl 3,5-dibromobenzoate.
Experimental Comparison: A Representative Suzuki-Miyaura Coupling
Representative Experimental Protocol:
A mixture of the aryl dihalide (1.0 mmol), phenylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and monitored by TLC or GC-MS.
| Parameter | Methyl 3,5-diiodobenzoate | Methyl 3,5-dibromobenzoate | Justification |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | Faster oxidative addition due to weaker C-I bonds. |
| Reaction Temperature | Lower temperatures may be sufficient | Higher temperatures often required | The higher activation energy for C-Br bond cleavage necessitates more thermal energy. |
| Catalyst Loading | Lower loadings may be effective | May require higher catalyst loadings | The inherent reactivity of the aryl iodide can compensate for a lower catalyst concentration. |
| Yield | Generally high | Generally high, but may be lower | Under optimized conditions, both can give high yields, but incomplete conversion is more likely with the less reactive bromide. |
| Side Reactions | Potential for catalyst poisoning at low temps | Less prone to iodide-induced catalyst deactivation | At lower temperatures with certain catalyst systems, stable palladium-iodide complexes can form, slowing down the catalytic cycle.[2] |
Table 2: Expected comparative performance in a representative Suzuki-Miyaura coupling.
The enhanced reactivity of the diiodo-compound offers significant practical advantages, including shorter reaction times, potentially lower energy consumption, and the possibility of using more sensitive functional groups that might not tolerate the harsher conditions required for the dibromo-analogue.
Selective Functionalization: A Key Advantage of Differential Reactivity
The significant difference in reactivity between the C-I and C-Br bonds can be exploited for selective and sequential cross-coupling reactions on molecules containing both types of halogens. While our title compounds are di-halogenated with the same halogen, this principle is crucial for more complex drug intermediates. For instance, in an iodo-bromo-aryl compound, the iodo-position can be selectively functionalized under mild conditions, leaving the bromo-position untouched for a subsequent, different cross-coupling reaction under more forcing conditions.[3] This allows for the efficient and controlled construction of complex, unsymmetrical molecules.
Sources
Comparison of biological activities of compounds derived from different dihalobenzoates
In the landscape of drug discovery and development, the nuanced structural modifications of bioactive scaffolds present a pivotal strategy for optimizing therapeutic efficacy. Among these, halogenated organic compounds, particularly derivatives of benzoic acid, have garnered significant attention for their diverse pharmacological profiles. This guide offers a comprehensive comparison of the biological activities of compounds derived from different dihalobenzoates, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a robust resource to inform future research and development endeavors.
Antibacterial Activity of Dihalobenzoate Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antibacterial action. Dihalobenzoate derivatives have emerged as a promising class of compounds in this regard. The position of the halogen substituents on the benzoate ring significantly influences their antibacterial efficacy.
Comparative Antibacterial Activity Data
A comparative study of dibutyltin (IV) dichlorobenzoate isomers provides a clear illustration of the impact of substituent positioning on antibacterial activity. The Minimum Inhibitory Concentration (MIC), a standard measure of antibacterial potency, was determined against common pathogenic bacteria.
| Compound | Isomer | Test Organism | MIC (ppm) |
| Dibutyltin (IV) di-o-chlorobenzoate | Ortho | Staphylococcus aureus | 100 |
| Escherichia coli | 100 | ||
| Dibutyltin (IV) di-m-chlorobenzoate | Meta | Staphylococcus aureus | 40 |
| Escherichia coli | 40 | ||
| Dibutyltin (IV) di-p-chlorobenzoate | Para | Staphylococcus aureus | 60 |
| Escherichia coli | >100 |
Data synthesized from a study on dibutyltin (IV) chlorobenzoate derivatives.
Expertise & Experience: Interpreting the Data
The data clearly indicates that the meta-substituted derivative exhibits the most potent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with the lowest MIC value of 40 ppm. The para-substituted isomer shows moderate activity against S. aureus but is less effective against E. coli. The ortho-substituted compound demonstrates the weakest activity among the three isomers. This structure-activity relationship suggests that the steric and electronic effects imparted by the position of the chlorine atoms are critical for the molecule's interaction with its bacterial target. The less sterically hindered meta position may allow for optimal binding to a key bacterial enzyme or protein, leading to enhanced inhibitory effects.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The trustworthiness of antimicrobial susceptibility data is contingent upon a standardized and reproducible methodology. The broth microdilution method is a gold-standard technique for determining the MIC of a compound.[1]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.[1][2]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilution of Test Compounds: The dihalobenzoate derivatives are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[2]
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay Workflow for Determining Cytotoxicity.
Proposed Mechanisms of Anticancer Action
Dihalobenzoate derivatives can exert their anticancer effects through various mechanisms, often depending on the overall structure of the molecule. Common mechanisms include the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation and survival, such as the EGFR/AKT pathway. [3][4]Some halogenated compounds have also been shown to inhibit tubulin polymerization, a critical process for cell division. [5]
Potential Anticancer Mechanisms of Dihalobenzoate Derivatives.
Anti-inflammatory Activity of Dihalobenzoate Derivatives
Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a priority. Halogenated compounds have shown potential in modulating inflammatory responses.
Comparative Anti-inflammatory Activity Data
| Compound Class | Specific Derivative | Cell Line | Assay | Endpoint | IC50 (µM) |
| Halogenated Chalcones | Brominated Chalcone 1 | Murine Macrophages | Griess Assay | NO Production | ≈0.58 |
Data from a study on halogenated chalcones. [6] Expertise & Experience: Interpreting the Data
The potent inhibition of NO production by a brominated chalcone derivative highlights the potential of incorporating dihalobenzoate-like structures into molecules designed to have anti-inflammatory effects. [6]The electronegativity and size of the halogen atoms can influence the compound's ability to interact with enzymes such as inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO during inflammation.
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay is a simple and widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants. [7][8] Principle: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically. [9][10] Step-by-Step Protocol:
-
Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the dihalobenzoate derivatives for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Collection of Supernatant: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with the Griess reagent components (sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: The mixture is incubated at room temperature to allow for color development.
-
Absorbance Measurement: The absorbance is measured at 540-548 nm using a microplate reader. [9][10]6. Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is then calculated.
Griess Assay Workflow for Measuring Nitric Oxide Production.
Proposed Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of halogenated compounds can be mediated through multiple pathways. A primary mechanism is the inhibition of pro-inflammatory enzymes like iNOS and cyclooxygenase-2 (COX-2), leading to reduced production of NO and prostaglandins. Furthermore, these compounds can modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the Nrf2 pathways. [11][12][13]Inhibition of the NF-κB pathway downregulates the expression of various pro-inflammatory genes, while activation of the Nrf2 pathway upregulates the expression of antioxidant and cytoprotective genes. [13]
Key Anti-inflammatory Signaling Pathways Modulated by Bioactive Compounds.
Conclusion
This guide provides a comparative overview of the biological activities of dihalobenzoate derivatives, highlighting their potential as antibacterial, anticancer, and anti-inflammatory agents. The available data, while not always directly comparable across different studies, consistently points to the significant influence of the type and position of halogen substituents on the biological efficacy of these compounds. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the rational design and evaluation of novel dihalobenzoate-based therapeutics. Further research focusing on systematic, comparative studies of dihalobenzoate isomers is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
